3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid
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Overview
Description
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid is a complex organic compound that features a thiophene ring, a dimethylamino group, and a sulfanylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) . The dimethylamino group can be introduced through nucleophilic substitution reactions, while the sulfanylphenol moiety is typically added via thiol-ene reactions or other sulfurization methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,4-trisubstituted thiophenes, which have similar structural features and applications.
Dimethylamino Compounds: Molecules containing the dimethylamino group, such as dimethylaminopyridine (DMAP), which is widely used as a catalyst in organic synthesis.
Sulfanylphenol Compounds: Compounds like 4-mercaptophenol, which share the sulfanylphenol moiety and have similar chemical properties.
Uniqueness
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
134478-67-4 |
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Molecular Formula |
C28H32N2O6S4 |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/2C13H15NOS2.C2H2O4/c2*1-14(2)7-10-8-16-9-13(10)17-12-5-3-4-11(15)6-12;3-1(4)2(5)6/h2*3-6,8-9,15H,7H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
JQFGWNNIPHEMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CSC=C1SC2=CC=CC(=C2)O.CN(C)CC1=CSC=C1SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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